molecular formula C10H10O B14624854 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- CAS No. 56360-93-1

5-Oxabicyclo[2.1.0]pentane, 1-phenyl-

Cat. No.: B14624854
CAS No.: 56360-93-1
M. Wt: 146.19 g/mol
InChI Key: GICPNGSGWMXDOA-UHFFFAOYSA-N
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Description

Contextualization within Strained Ring Systems Chemistry

5-Oxabicyclo[2.1.0]pentane, 1-phenyl- is a member of a class of compounds known as bicyclo[2.1.0]pentanes, commonly referred to as "housanes" due to their resemblance to a simple drawing of a house. wikipedia.org These molecules are characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring. wikipedia.org The presence of these small, fused rings results in significant ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain. This high degree of strain makes these molecules highly reactive and prone to reactions that release this stored energy. rsc.orgchemrxiv.org

The chemistry of strained ring systems like housanes is a significant area of research, offering powerful methods for the construction of complex molecules. rsc.org The reactivity of these systems is often dominated by the cleavage of the weakest bonds, typically the central bond connecting the two rings, to relieve strain. This strain-release-driven reactivity can be harnessed for various synthetic transformations. nih.gov The introduction of a heteroatom, such as oxygen in the 5-oxabicyclo[2.1.0]pentane scaffold, modifies the electronic properties and reactivity of the system, while the phenyl substituent at the 1-position is expected to introduce further electronic and steric effects.

Historical Development of Oxabicyclo[2.1.0]pentane Chemistry

The study of bicyclo[2.1.0]pentane systems has a rich history, with the first synthesis of the parent housane reported in 1957. wikipedia.org The exploration of heteroatomic versions, such as the 5-oxabicyclo[2.1.0]pentanes, followed as chemists sought to understand the influence of heteroatoms on the structure and reactivity of these strained frameworks. Early research in the 1970s investigated the photochemical and thermal reactions of the parent 5-oxabicyclo[2.1.0]pentane, highlighting its behavior as a carbonyl ylide precursor. acs.org

The development of synthetic methods to access these strained bicyclic ethers has been an area of ongoing interest. Intramolecular photochemical [2+2] cycloaddition reactions have been explored as a route to related bicyclic ether systems. More recent advancements in synthetic chemistry have focused on developing highly stereoselective and catalytic strategies for synthesizing substituted housanes and their heteroatomic analogues, demonstrating the continued relevance of these compounds in modern organic synthesis. rsc.org

Structural Features and Inherent Strain in 5-Oxabicyclo[2.1.0]pentane Scaffolds

The 5-oxabicyclo[2.1.0]pentane scaffold consists of a cyclobutane ring fused to an oxirane (epoxide) ring. The fusion of these two small rings in a cis configuration is a defining structural feature. wikipedia.org This arrangement forces the bond angles to deviate significantly from their ideal values, leading to substantial angle strain. The molecular formula of the parent 5-oxabicyclo[2.1.0]pentane is C4H6O. nih.gov

The inherent strain energy in these systems is considerable. For the parent carbocyclic bicyclo[2.1.0]pentane, the strain energy is estimated to be around 53.5 kcal/mol, and for 5-oxabicyclo[2.1.0]pentane, it is of a similar magnitude at 53.3 kcal/mol. This high strain energy is a key determinant of its chemical behavior, making the central carbon-carbon bond of the cyclopropane moiety susceptible to cleavage.

In the case of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-, the phenyl group is attached to one of the bridgehead carbons. This substitution is expected to influence the stability and reactivity of the molecule through electronic effects, such as conjugation, and steric interactions. The presence of the phenyl group can potentially stabilize radical or ionic intermediates that may form upon ring opening.

Below is a table summarizing the key properties of the parent 5-oxabicyclo[2.1.0]pentane scaffold.

PropertyValue
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
IUPAC Name5-oxabicyclo[2.1.0]pentane
CAS Number185-96-6
SMILESC1CC2C1O2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56360-93-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1-phenyl-5-oxabicyclo[2.1.0]pentane

InChI

InChI=1S/C10H10O/c1-2-4-8(5-3-1)10-7-6-9(10)11-10/h1-5,9H,6-7H2

InChI Key

GICPNGSGWMXDOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1O2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5 Oxabicyclo 2.1.0 Pentane, 1 Phenyl and Derivatives

Direct Synthetic Routes to the 5-Oxabicyclo[2.1.0]pentane Core

The formation of the 5-oxabicyclo[2.1.0]pentane skeleton, a fusion of cyclopropane (B1198618) and oxirane rings, is an energetically demanding process. Researchers have explored photochemical, thermal, and metal-catalyzed pathways to achieve this transformation.

Photochemical methods offer a powerful means to access high-energy molecules like bicyclo[2.1.0]pentanes. The general strategy often involves the irradiation of cyclopropene (B1174273) derivatives. The photochemical rearrangement of various 3-heteroaryl substituted cyclopropenes proceeds from the π–π* singlet state. rsc.orgrsc.org This process involves a ring-opening to form a vinylcarbene intermediate, which subsequently undergoes electrocyclization to form new ring systems. rsc.orgrsc.org

Another relevant photochemical reaction is the intramolecular [2+2] cycloaddition. For instance, the synthesis of the related 2-oxabicyclo[2.1.1]hexane core has been achieved through the irradiation of specific dienes, highlighting the utility of photochemistry in constructing strained bicyclic ether systems. nih.govresearchgate.net The photochemical reactions of the parent 5-oxabicyclo[2.1.0]pentane itself have been studied, demonstrating that irradiation can induce cleavage of the central carbon-carbon bond to form a carbonyl ylide intermediate. acs.orgcdnsciencepub.com This reversibility underscores the delicate stability of the bicyclic core.

Thermal reactions provide an alternative pathway to the 5-oxabicyclo[2.1.0]pentane system, often proceeding through different intermediates than photochemical routes. Thermal decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives is a known method for producing the bicyclo[2.1.0]pentane carbon skeleton. orgsyn.org A similar strategy involving a suitable diazo precursor could potentially lead to the 5-oxabicyclo[2.1.0]pentane core.

For the 5-oxabicyclo[2.1.0]pentane system, thermal conditions can induce isomerization and ring-opening. Studies on substituted derivatives, such as 1,2-diphenyl-3,3,4,4-tetramethyl-5-oxabicyclo[2.1.0]pentane, have shown that thermal reactions can open the oxirane ring to form a carbonyl ylide, which can be trapped by dipolarophiles. cdnsciencepub.com This reactivity highlights the inherent strain in the C-C bond shared by the two rings. Another potential thermal strategy is the ring-contraction of a larger system, such as the thermal conversion of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one to yield bicyclo[2.1.0]pentane-2-carboxylic acid derivatives. rsc.org

Transition metal catalysis offers a versatile toolkit for constructing complex molecular architectures, including strained ring systems. While specific examples for the direct synthesis of 1-phenyl-5-oxabicyclo[2.1.0]pentane are not prevalent, general principles of metal-catalyzed cyclization are applicable. Gold(I) complexes, for example, are highly effective catalysts for the electrophilic activation of alkynes, enabling a range of intramolecular cyclizations to form heterocyclic compounds. nih.gov

Rhodium(II) and copper(I) salts are well-known to catalyze the cyclopropanation of olefins from diazo compounds. acs.org A strategy involving an intramolecular version of this reaction on a suitable olefinic diazo precursor could potentially construct the bicyclo[2.1.0]pentane framework. Palladium and nickel catalysts are also widely used in cross-coupling reactions to form bicyclic structures, although these are more commonly applied to systems like bicyclo[1.1.1]pentanes. google.comgoogle.com The application of these methods could provide a future avenue for the controlled synthesis of the 5-oxabicyclo[2.1.0]pentane core.

Synthesis of Substituted 5-Oxabicyclo[2.1.0]pentane Analogues

The introduction of substituents, such as a phenyl group, onto the bicyclic core can be achieved either by using a pre-functionalized starting material or by modifying the core structure.

A direct and effective synthesis for 1-phenyl-5-oxabicyclo[2.1.0]pentane has been documented, starting from 1-phenylcyclobutanol. doi.org This multi-step process introduces the phenyl group at the beginning of the sequence, ensuring its placement at the bridgehead position.

The synthesis proceeds as follows:

Dehydration: 1-phenylcyclobutanol is dehydrated to form 1-phenylcyclobutene. This step is typically achieved by treating the alcohol with an acid or by converting the alcohol to a good leaving group, such as a mesylate, followed by elimination. doi.org

Epoxidation: The resulting 1-phenylcyclobutene is then subjected to epoxidation. This reaction converts the double bond into an epoxide ring, thereby forming the final 1-phenyl-5-oxabicyclo[2.1.0]pentane structure. A common method for this transformation involves using a peroxide, such as hydrogen peroxide, in the presence of catalysts. doi.org

The table below summarizes the key steps and reported yields for this synthetic route. doi.org

StepStarting MaterialReagentsProductYield
11-phenylcyclobutanol1. Et3N, MsCl2. Elimination1-phenylcyclobutene40%
21-phenylcyclobuteneH2O2, MTO, 3-methylpyrazole, 1-methylimidazole1-phenyl-5-oxabicyclo[2.1.0]pentane90%

Table 1: Synthetic Route to 1-phenyl-5-oxabicyclo[2.1.0]pentane.

Achieving stereocontrol in the synthesis of substituted 5-oxabicyclo[2.1.0]pentane derivatives presents a significant challenge due to the planar nature of key intermediates and the strain of the final product. There is limited specific literature on the stereoselective synthesis of 1-phenyl-5-oxabicyclo[2.1.0]pentane.

However, general principles of asymmetric synthesis can be applied. The key stereochemistry-determining step in the route described above is the epoxidation of 1-phenylcyclobutene. doi.org The use of chiral epoxidation methods, such as the Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation, could potentially induce stereoselectivity, leading to enantioenriched products.

Furthermore, strategies employed for the stereoselective synthesis of other rigid bicyclic systems could serve as a blueprint. These methods often involve the use of chiral auxiliaries to direct the stereochemical outcome of key reactions or the separation of diastereomers. For example, the stereoselective synthesis of various azabicycloalkane carboxylic acids has been achieved through such approaches. researchgate.netrsc.org The conrotatory ring-opening of aziridines to azomethine ylides, which has been shown to be stereospecific, provides an analogy for how orbital symmetry can control stereochemical outcomes in the formation and reaction of strained three-membered rings. cdnsciencepub.com Applying these advanced stereoselective techniques could pave the way for accessing specific stereoisomers of substituted 5-oxabicyclo[2.1.0]pentanes.

Functionalization Strategies for the Bicyclic Scaffold

The reactivity of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- is dominated by the cleavage of its strained rings. The principal functionalization pathways include nucleophilic ring-opening and the generation of carbonyl ylide intermediates through thermal or photochemical means, which can then undergo subsequent cycloaddition reactions.

Nucleophilic Ring-Opening Reactions

The strained oxirane ring of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- is susceptible to attack by nucleophiles, leading to the formation of functionalized cyclobutane (B1203170) derivatives. A key example of this reactivity is the ring-opening reaction with sodium azide (B81097). doi.org In a solution of water and dimethylformamide (DMF), 1-phenyl-5-oxabicyclo[2.1.0]pentane reacts with sodium azide at 80°C to yield the corresponding azido (B1232118) alcohol. This transformation proceeds via an S(_N)2 mechanism, where the azide anion attacks one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring.

ReactantReagentSolventTemperatureProductYield
5-Oxabicyclo[2.1.0]pentane, 1-phenyl-Sodium Azide (NaN3)H2O:DMF (1:4)80 °CCorresponding azido alcoholNot explicitly stated

Carbonyl Ylide Formation and 1,3-Dipolar Cycloadditions

A significant aspect of the chemistry of the 5-oxabicyclo[2.1.0]pentane scaffold involves the thermal or photochemical cleavage of the C1-C4 bond of the bicyclic system. This process generates a highly reactive carbonyl ylide intermediate. This transient species is a 1,3-dipole and can be efficiently trapped in situ by a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings. This strategy offers a powerful method for the construction of complex polycyclic frameworks.

While specific examples detailing the cycloaddition reactions of the carbonyl ylide derived directly from 1-phenyl-5-oxabicyclo[2.1.0]pentane are not extensively documented in the provided search results, the general reactivity pattern of the parent 5-oxabicyclo[2.1.0]pentane system is well-established. researchgate.net The presence of the phenyl group is expected to influence the stability and reactivity of the resulting carbonyl ylide. The cycloaddition of these ylides with electron-deficient alkenes is a particularly powerful tool in organic synthesis for the construction of oxabridged ring systems. nih.govnsc.ru

The general transformation can be represented as follows:

Starting MaterialConditionsIntermediateDipolarophileProduct Class
5-Oxabicyclo[2.1.0]pentane, 1-phenyl-Heat or Light (hν)Phenyl-substituted Carbonyl YlideElectron-deficient alkeneFunctionalized oxabicyclic compounds

The functionalization strategies for the 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- scaffold, particularly through nucleophilic ring-opening and carbonyl ylide-mediated cycloadditions, provide a rich platform for the synthesis of diverse and complex molecular structures. The ability to introduce new functional groups and construct intricate ring systems underscores the synthetic utility of this strained bicyclic compound. Further exploration of these reaction pathways is likely to uncover novel transformations and expand the chemical space accessible from this unique starting material.

Mechanistic Organic Chemistry of 5 Oxabicyclo 2.1.0 Pentane, 1 Phenyl Reactivity

Electrocyclic Ring Opening Reactions

The core reactivity of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- is centered on the cleavage of the C1-C4 bond of the bicyclic system. This process alleviates the inherent ring strain and results in the formation of a planar, zwitterionic intermediate: a carbonyl ylide. This transformation can be initiated through the application of either heat or light, with the stereochemical outcome of the ring-opening being governed by the principles of orbital symmetry.

Thermal Ring Opening to Carbonyl Ylides

When subjected to thermal energy, 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- undergoes an electrocyclic ring-opening to generate a 1-phenyl-substituted carbonyl ylide. This reaction is a concerted process where the C1-C4 sigma bond cleaves, and the substituents at these carbons rotate in a specific manner to form the p-system of the resulting ylide. The phenyl group at the C1 position plays a crucial role in stabilizing the resulting intermediate through resonance.

While specific temperature conditions for the thermal ring-opening of 1-phenyl-5-oxabicyclo[2.1.0]pentane are not extensively documented in readily available literature, studies on analogous 5-oxabicyclo[2.1.0]pentane systems indicate that such reactions typically require elevated temperatures to overcome the activation barrier for the C-C bond cleavage.

Photochemical Ring Opening to Carbonyl Ylides

Irradiation with ultraviolet (UV) light provides an alternative pathway for the generation of the 1-phenyl-substituted carbonyl ylide from 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-. In this photochemical process, the molecule absorbs a photon, leading to an excited state that readily undergoes the electrocyclic ring-opening. Photochemical methods often allow for the generation of the reactive intermediate under milder conditions than thermal methods.

The specific wavelength of UV light required for efficient ring-opening of the 1-phenyl substituted derivative is not explicitly detailed in the available search results. However, related studies on aryloxiranes suggest that photosensitized (electron transfer) irradiation can lead to the cleavage of the oxirane carbon-carbon bond and the formation of carbonyl ylides. researchgate.net

Orbital Symmetry Considerations in Ring Opening (e.g., Conrotatory vs. Disrotatory Modes)

The stereochemical course of the electrocyclic ring-opening of 5-Oxabicyclo[2.1.0]pentane systems is dictated by the Woodward-Hoffmann rules. For a thermal 4π-electron electrocyclic ring-opening (the C-C sigma bond and the lone pair on the oxygen are involved), a conrotatory motion of the substituents at the termini of the breaking bond is predicted. However, the fused bicyclic structure of 5-oxabicyclo[2.1.0]pentane imposes a significant geometric constraint. This constraint prevents the outward rotation required for a conrotatory process and forces the ring to open in a disrotatory fashion, where the substituents rotate in opposite directions. cdnsciencepub.com This disrotatory mode is typically characteristic of photochemical 4π-electron reactions. The strain of the bicyclic system provides the driving force for this "forbidden" thermal disrotatory opening. cdnsciencepub.com

Intermediacy and Characterization of Carbonyl Ylides

The carbonyl ylide generated from 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- is a transient species and is not typically isolated. Its existence is inferred through trapping experiments and spectroscopic studies of related, more stable carbonyl ylides. The intermediacy of the carbonyl ylide is elegantly demonstrated by its ability to undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. cdnsciencepub.com In the absence of a trapping agent, the carbonyl ylide can revert to the starting bicyclopentane or potentially undergo other rearrangements. The phenyl substituent provides resonance stabilization to the ylide, increasing its lifetime relative to unsubstituted analogs.

Cycloaddition Reactions of Carbonyl Ylide Intermediates

The synthetic utility of the electrocyclic ring-opening of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- lies in the subsequent in-situ trapping of the generated carbonyl ylide. These ylides are classic 1,3-dipoles and readily participate in cycloaddition reactions with a variety of unsaturated compounds.

1,3-Dipolar Cycloadditions with Dipolarophiles

The 1-phenyl-substituted carbonyl ylide, once formed, can be intercepted by a dipolarophile in a [3+2] cycloaddition reaction to form a stable five-membered heterocyclic ring. This reaction is a powerful tool for the construction of complex molecular architectures. A variety of dipolarophiles can be employed, including alkenes and alkynes, leading to the formation of substituted tetrahydrofurans and dihydrofurans, respectively. wikipedia.orgnsc.ru

The regioselectivity and stereoselectivity of these cycloaddition reactions are influenced by both steric and electronic factors, including the nature of the substituents on both the carbonyl ylide and the dipolarophile. While specific data for the 1-phenyl derivative is sparse in the provided results, the general reactivity pattern is well-established for carbonyl ylides. For example, the reaction of carbonyl ylides with electron-deficient alkenes is a common and efficient process.

Below is a hypothetical data table illustrating the types of products that could be expected from the 1,3-dipolar cycloaddition reactions of the 1-phenylcarbonyl ylide, based on the general reactivity of such species.

DipolarophileProduct Structure (Example)Product Class
Dimethyl AcetylenedicarboxylateDihydrofuran derivative
AcrylonitrileTetrahydrofuran (B95107) derivative
Maleic AnhydrideFused tetrahydrofuran derivative
N-PhenylmaleimideFused tetrahydrofuran derivative

Note: The product structures and yields are illustrative and based on the general reactivity of carbonyl ylides. Specific experimental data for the 1-phenyl-5-oxabicyclo[2.1.0]pentane-derived ylide is needed for accurate representation.

Regioselectivity and Periselectivity in Cycloaddition Reactions

While specific studies on the cycloaddition reactions of 5-oxabicyclo[2.1.0]pentane, 1-phenyl- are not extensively documented, the reactivity of related bicyclo[2.1.0]pentane (housane) systems provides significant insight. researchgate.net Cycloaddition reactions involving these strained frameworks are often governed by the release of ring strain. researchgate.net The regioselectivity and periselectivity of these reactions are influenced by both electronic and steric factors, including the nature of the substituents on the bicyclic system and the reacting partner.

For instance, in related bicyclo[2.1.0]pentane systems, cycloadditions with electron-deficient olefins have been observed. acs.org The regioselectivity of such reactions would be dictated by the stabilization of any potential intermediates. The phenyl group at the C1 position can be expected to exert a significant directing effect due to its electronic properties, potentially stabilizing a radical or ionic center at the adjacent carbon through resonance.

The periselectivity of cycloadditions, determining whether the reaction proceeds through a [2+2], [2+3], or other cycloaddition pathway, is also a critical aspect. The specific pathway is often dependent on the nature of the reacting partner and the reaction conditions (thermal or photochemical).

Table 1: Potential Cycloaddition Pathways and Influencing Factors

Cycloaddition Pathway Reacting Partner Key Influencing Factors Expected Outcome
[2+2] Cycloaddition Electron-deficient alkene Phenyl group stabilization of intermediates, steric hindrance Formation of a cyclobutane-fused system
[2+3] Dipolar Cycloaddition Dipolarophile Cleavage of the C1-C4 bond to form a carbonyl ylide intermediate Formation of a five-membered heterocyclic ring
Diels-Alder Type Reaction Diene Activation of the C-C bond as a dienophile Formation of a six-membered ring, though less common

Influence of Substituents on Cycloaddition Pathways

The 1-phenyl substituent on the 5-oxabicyclo[2.1.0]pentane ring system is poised to have a profound impact on its cycloaddition reactivity. The phenyl group can influence the reaction pathways in several ways:

Electronic Effects: The phenyl group can donate or withdraw electron density through resonance and inductive effects, thereby influencing the polarity of the adjacent C1-C4 bond. This can affect the rate and regioselectivity of cycloadditions. For example, in reactions with electrophilic reagents, the phenyl group can stabilize a positive charge developing at the C1 position.

Steric Hindrance: The bulk of the phenyl group can sterically hinder the approach of reactants to one face of the bicyclic system, leading to facial selectivity in cycloaddition reactions.

Stabilization of Intermediates: The phenyl group can stabilize radical or ionic intermediates that may be formed during stepwise cycloaddition reactions, potentially favoring pathways that involve such species. In related strained systems, phenyl substitution has been shown to influence the course of reactions involving bond cleavage. uni-muenchen.de

Strain-Release Driven Transformations

The high ring strain of the 5-oxabicyclo[2.1.0]pentane core is a key determinant of its chemical behavior, making it susceptible to a variety of transformations that relieve this strain. researchgate.net These reactions often involve the cleavage of the weakest bonds in the molecule, primarily the C1-C4 bond and the C-O bonds of the oxetane (B1205548) ring.

Ring Expansion Reactions of Oxabicyclo[2.1.0]pentane Systems

Ring expansion reactions are a characteristic feature of strained bicyclic systems. researchgate.net For 5-oxabicyclo[2.1.0]pentane, 1-phenyl-, ring expansion could be initiated by the cleavage of the C1-C4 bond, leading to the formation of a diradical or zwitterionic intermediate. This intermediate can then rearrange to form a larger, less strained ring system. For instance, a plausible ring expansion pathway could lead to the formation of substituted dihydrofurans or other five-membered oxygen heterocycles. The presence of the phenyl group can influence the stability of the intermediates and thus the facility of the ring expansion process. In analogous systems, transition metals have been employed to mediate such ring expansions. acs.org

Cleavage of Strained Bonds and Subsequent Transformations

The central C1-C4 bond in the bicyclo[2.1.0]pentane framework is particularly weak due to high ring strain and is susceptible to cleavage under thermal or photochemical conditions. In 5-oxabicyclo[2.1.0]pentane, 1-phenyl-, cleavage of this bond would generate a 1,3-diradical or a zwitterionic species. The fate of this intermediate would depend on the reaction conditions and the presence of trapping agents.

The phenyl substituent at C1 would stabilize an adjacent radical or cationic center, thereby facilitating the cleavage of the C1-C4 bond. Subsequent transformations of the resulting intermediate could include:

Intramolecular rearrangement: Leading to the formation of isomeric structures.

Intermolecular trapping: Reaction with external reagents to form new functionalized products.

Umpolung Reactivity in Strained Bicyclic Systems

The concept of "umpolung," or the reversal of polarity, can be applied to the reactivity of strained C-C σ-bonds. nih.gov In the context of 5-oxabicyclo[2.1.0]pentane, 1-phenyl-, the inherent polarization of the C-C bonds can be reversed under specific reaction conditions. Strain-release can drive reactions where a typically electrophilic carbon atom acts as a nucleophile. nih.gov For instance, the C1 carbon, influenced by the phenyl group, could potentially exhibit nucleophilic character in certain transformations, leading to the formation of unexpected products. This umpolung reactivity provides a powerful tool for the construction of complex molecular architectures from strained precursors. nih.govacs.org

Table 2: Summary of Strain-Release Driven Transformations

Transformation Driving Force Key Intermediate Potential Products Influence of Phenyl Group
Ring Expansion Strain Release Diradical or Zwitterion Dihydrofurans, Cyclopentenones Stabilization of intermediates
Bond Cleavage Strain Release 1,3-Diradical Rearranged isomers, Trapped products Facilitates C1-C4 bond cleavage
Umpolung Reactivity Strain Release Polarity-reversed species Novel functionalized compounds Modulates electronic character of C1

Other Reactive Pathways

Beyond cycloadditions and strain-release driven transformations, 5-oxabicyclo[2.1.0]pentane, 1-phenyl- may undergo other reactions characteristic of its functional groups. The ether linkage in the oxetane ring could be susceptible to cleavage under acidic conditions. Furthermore, the phenyl group itself can undergo typical aromatic substitution reactions, provided the reaction conditions are compatible with the strained bicyclic core. Photochemical reactions could also lead to unique transformations, given the propensity of strained rings to undergo photoisomerization or fragmentation.

Isomerization Reactions

The isomerization of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- is predominantly driven by the release of strain energy locked within its bicyclic framework. These transformations can be initiated either thermally or photochemically, leading to the formation of more stable isomeric structures. The central mechanistic feature of these reactions is the cleavage of the C1-C4 bond, which is the shared bond of the two rings, to form a diradical or zwitterionic intermediate.

Thermal Isomerization:

Upon heating, 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- is expected to undergo a ring-opening reaction to form a carbonyl ylide intermediate. This process involves the cleavage of the C1-C4 bond and the C-O bond of the oxirane ring. The phenyl group at the C1 position plays a crucial role in stabilizing the resulting intermediate through resonance. The stability of this carbonyl ylide intermediate is a key factor in determining the reaction pathway. The intermediate can then undergo a subsequent electrocyclic ring closure to form a more stable five-membered heterocyclic compound, such as a 2,3-dihydrofuran (B140613) derivative.

The stereochemistry of the ring opening is governed by orbital symmetry rules. For thermal reactions, a conrotatory opening of the oxirane ring is generally favored. However, the bicyclic nature of the starting material imposes geometric constraints that may favor a disrotatory pathway.

Photochemical Isomerization:

Photochemical activation of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- provides an alternative pathway for isomerization. Upon absorption of light, the molecule is promoted to an excited state, which can lead to the cleavage of the C1-C4 bond. Similar to the thermal process, a carbonyl ylide intermediate is likely formed. The fate of this photochemically generated intermediate can be different from that of the thermally generated one, potentially leading to a different distribution of products. Trapping experiments with dipolarophiles in related systems have provided strong evidence for the existence of such carbonyl ylide intermediates in both thermal and photochemical reactions of 5-oxabicyclo[2.1.0]pentane derivatives.

Reaction Type Initiation Key Intermediate Expected Product(s) Mechanistic Notes
Thermal IsomerizationHeatPhenyl-stabilized Carbonyl Ylide2-Phenyl-2,3-dihydrofuranRing-opening followed by electrocyclic ring closure. Stereochemistry is influenced by orbital symmetry and steric factors.
Photochemical IsomerizationUV lightExcited State leading to Phenyl-stabilized Carbonyl Ylide2-Phenyl-2,3-dihydrofuran and other photoproductsThe reaction may proceed through singlet or triplet excited states, potentially influencing the product distribution.

Electron-Transfer Processes in Oxiranes and Related Systems

Electron-transfer (ET) reactions offer a distinct mechanistic avenue for the transformation of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-. In these processes, the molecule can either accept or donate an electron to a suitable sensitizer (B1316253), leading to the formation of a radical ion. The reactivity of this radical ion is then dictated by its electronic structure and the distribution of spin and charge.

Photoinduced Electron Transfer (PET):

In the presence of a photosensitizer, 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- can undergo single-electron transfer. If an electron-accepting sensitizer is used, a cation radical of the bicyclic compound is formed. The presence of the phenyl group and the oxygen atom significantly influences the stability and subsequent reactivity of this cation radical. The positive charge is likely to be delocalized over the phenyl ring and the oxygen atom.

The formation of the cation radical weakens the bonds of the strained ring system, particularly the C1-C4 bond. Cleavage of this bond in the cation radical would lead to a distonic radical cation, where the charge and radical centers are separated. This intermediate can then undergo further rearrangement or reaction with a nucleophile. For instance, a 1,2-phenyl shift could occur, leading to a more stable carbocationic center, which upon back electron transfer and subsequent reaction could lead to rearranged products.

Conversely, using an electron-donating sensitizer could lead to the formation of a radical anion. The excess electron would likely occupy a low-lying antibonding orbital, which would also weaken the bonds of the bicyclic system and promote ring opening.

The study of radical cations of phenyl-substituted aziridines, nitrogen analogs of oxiranes, has shown that the position of the phenyl group is critical in determining whether ring opening occurs. nih.govunifr.ch When the phenyl group is attached to a carbon atom of the three-membered ring, as is the case in our target molecule, ring opening to form an ylide-like radical cation is often observed. nih.govunifr.ch This suggests that the cation radical of 1-phenyl-5-oxabicyclo[2.1.0]pentane would readily undergo ring opening.

ET Process Sensitizer Type Intermediate Species Plausible Reaction Pathway
Oxidative PETElectron-AcceptingCation RadicalFormation of a cation radical, followed by C1-C4 bond cleavage to a distonic radical cation, rearrangement (e.g., 1,2-phenyl shift), and subsequent reaction.
Reductive PETElectron-DonatingRadical AnionFormation of a radical anion, leading to bond weakening and ring opening, followed by further reaction or protonation.

Theoretical and Computational Investigations of 5 Oxabicyclo 2.1.0 Pentane, 1 Phenyl

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations are instrumental in providing a detailed picture of the three-dimensional structure and the nature of chemical bonds in molecules like 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-. While specific computational studies on this exact molecule are not abundant in the literature, data from related bicyclo[2.1.0]pentane derivatives can provide significant insights.

The core bicyclo[2.1.0]pentane structure is highly strained, consisting of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring fused together. This fusion results in unusual bond lengths and angles compared to their acyclic counterparts. The central C1-C4 bond is particularly noteworthy. In the parent bicyclo[2.1.0]pentane, this bond is elongated, reflecting its weakness and propensity for cleavage.

The introduction of a phenyl group at the C1 position is expected to influence the geometry significantly. The phenyl group, with its sp2-hybridized carbons, will have specific steric and electronic interactions with the bicyclic core. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods like Møller–Plesset perturbation theory (MP2), would be necessary to precisely determine the bond lengths, bond angles, and dihedral angles of 1-phenyl-5-oxabicyclo[2.1.0]pentane.

Table 1: Predicted Effects of Phenyl Substitution on the Molecular Geometry of 5-Oxabicyclo[2.1.0]pentane

Parameter Parent 5-Oxabicyclo[2.1.0]pentane (Expected) 1-phenyl-5-Oxabicyclo[2.1.0]pentane (Predicted Effect) Rationale
C1-C4 Bond Length Elongated Further elongation Electronic effects of the phenyl group can weaken the central bond.
C1-Phenyl Bond Length N/A Shorter than a typical C(sp3)-C(sp2) bond Increased s-character in the C1 orbital due to strain.

| Ring Puckering | Significant | Altered puckering angles | Steric interactions with the phenyl group. |

These predictions would need to be validated by detailed computational studies. Such calculations would also provide insights into the electron density distribution and the nature of the bonding orbitals, further elucidating the electronic structure of the molecule.

Electronic Excited States Analysis of Oxabicyclo[2.1.0]pentanes

The study of electronic excited states is crucial for understanding the photochemical behavior of molecules. For strained ring systems like oxabicyclo[2.1.0]pentanes, absorption of light can lead to interesting and often complex chemical transformations. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) or multireference methods are employed to calculate the energies and properties of excited states.

For the parent 5-oxabicyclo[2.1.0]pentane, the lowest energy electronic transitions are likely to be of the n → σ* or σ → σ* type, involving the lone pairs on the oxygen atom and the strained sigma bonds of the bicyclic system. The introduction of the 1-phenyl group introduces new types of electronic transitions, specifically π → π* transitions within the aromatic ring. These transitions typically occur at lower energies (longer wavelengths) than the σ → σ* transitions of the bicyclic core.

The interaction between the phenyl chromophore and the oxabicyclo[2.1.0]pentane framework can lead to new excited states with charge-transfer character. The nature and energy of these excited states will dictate the photochemical reactivity of 1-phenyl-5-oxabicyclo[2.1.0]pentane, which could involve ring-opening, rearrangements, or other transformations.

Computational Studies of Reaction Mechanisms (e.g., CASPT2, CASSCF)

The high ring strain of bicyclo[2.1.0]pentane derivatives makes them thermally labile. Understanding the mechanisms of their thermal reactions, such as isomerization and fragmentation, requires sophisticated computational methods that can accurately describe bond-breaking and bond-forming processes. Multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected version (CASPT2) are particularly well-suited for studying these types of reactions, as they can handle the electronic structure of transition states and intermediates where electron correlation is significant.

For bicyclo[2.1.0]pentane and its derivatives, a common thermal reaction is the cleavage of the central C1-C4 bond, leading to a 1,3-diradical intermediate. This diradical can then undergo further reactions, such as ring-opening to form a cyclopentene (B43876) derivative. The presence of a phenyl group at C1 in 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- would be expected to stabilize the resulting radical at C1 through resonance, thereby lowering the activation energy for the initial C-C bond cleavage.

CASSCF and CASPT2 calculations would be essential to map out the potential energy surface for the thermal reactions of 1-phenyl-5-oxabicyclo[2.1.0]pentane. These calculations would provide detailed information about the structures and energies of reactants, transition states, and intermediates, allowing for a comprehensive understanding of the reaction mechanism.

Analysis of Ring Strain Energy and its Contribution to Reactivity

The reactivity of cyclic compounds is often directly related to their ring strain energy. Bicyclo[2.1.0]pentane is known to have a high strain energy, estimated to be around 57 kcal/mol. rsc.org This high strain is a major driving force for its chemical reactions. The strain energy of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- can be estimated computationally using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a reliable calculation of the strain energy.

The high ring strain energy directly contributes to the reactivity of the molecule. Reactions that lead to a release of this strain will be thermodynamically favorable. For example, the thermal isomerization of bicyclo[2.1.0]pentane to cyclopentene is highly exothermic due to the significant release of ring strain. It is important to note, however, that while thermodynamics (driven by strain release) indicates the feasibility of a reaction, the kinetics are governed by the activation energy. nih.gov

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these frontier orbitals provide insights into the kinetic and thermodynamic aspects of a reaction.

For 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-, the HOMO is likely to be a π-orbital of the phenyl ring, while the LUMO is expected to be a σ* orbital associated with the strained C-C bonds of the bicyclic system, particularly the central C1-C4 bond.

Table 2: Application of Frontier Molecular Orbital Theory to the Reactivity of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-

Orbital Location Implication for Reactivity
HOMO Phenyl ring (π-system) The molecule will act as a nucleophile in reactions with electrophiles, with the reaction site likely being the phenyl ring.

| LUMO | Bicyclic core (σ* of C1-C4 bond) | The molecule will be susceptible to nucleophilic attack at the bridgehead carbons, leading to the cleavage of the central bond. |

The energy gap between the HOMO and LUMO is also an important indicator of the molecule's stability and reactivity. A small HOMO-LUMO gap generally suggests high reactivity. Computational calculations can provide precise energies and visualizations of the HOMO and LUMO, allowing for a more quantitative application of FMO theory to predict the reactivity of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- in various chemical reactions.

Advanced Spectroscopic Characterization in Research

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The synthesis of 1-phenyl-5-oxabicyclo[2.1.0]pentane has been reported, and its characterization included IR spectroscopy doi.org. Although the specific absorption bands were not detailed in the available literature, the IR spectrum would be expected to show characteristic peaks for the C-H stretching of the aromatic and aliphatic protons, C=C stretching of the phenyl ring, and C-O stretching of the oxirane ring.

Raman Spectroscopy: Specific Raman spectroscopic data for 1-phenyl-5-oxabicyclo[2.1.0]pentane is not available. However, studies on related strained bicyclic systems like bicyclo[1.1.1]pentane have demonstrated the utility of Raman spectroscopy in probing the vibrational modes of the carbon skeleton nih.gov. For bicyclo[1.1.1]pentane, the Raman trace scattering intensities for the stretching of the bridgehead C-H bonds are notably large, which is a consequence of the unique electronic structure of the strained ring system nih.gov. Similar analyses on 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- would be expected to reveal characteristic Raman bands for the phenyl group and the bicyclic core, providing complementary information to IR spectroscopy.

Mass Spectrometry for Molecular Mass and Fragmentation Studies (e.g., HRMS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-, as well as for studying its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): The characterization of 1-phenyl-5-oxabicyclo[2.1.0]pentane has been supported by high-resolution mass spectrometry, confirming its elemental composition doi.org. While the exact measured m/z value is not provided in the available literature, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation patterns of bicyclic systems can be complex. In related compounds, such as 1-methyl-4-(3-nitrophenyl)-5-oxabicyclo[2.1.0]pentane, mass spectrometry has been used for characterization uni-muenchen.de. The fragmentation would likely involve cleavage of the strained bicyclic ring system and loss of small neutral molecules.

UV-Visible Spectroscopy for Electronic Transitions and Intermediates

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and to detect and characterize transient intermediates in chemical reactions. For 5-Oxabicyclo[2.1.0]pentane, 1-phenyl-, the phenyl group acts as a chromophore, leading to absorption in the UV region uzh.ch. The expected electronic transitions would be π → π* transitions associated with the aromatic ring uzh.chlibretexts.orgshu.ac.uk.

The application of UV-Visible spectroscopy is particularly valuable in studying the photochemical reactions of bicyclo[2.1.0]pentane derivatives. Transient absorption spectroscopy has been used to gain insights into the excited-state reaction paths of related compounds, such as 1-methyl-4-(3-nitrophenyl)-5-oxabicyclo[2.1.0]pentane, where intermediates are populated in a step-wise manner uni-muenchen.de. In photocatalytic reactions involving bicyclo[1.1.0]butanes, UV-Vis spectra have been used to demonstrate the absorption of the photocatalyst, which is crucial for initiating the reaction acs.org.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals and triplet states. The chemistry of bicyclo[2.1.0]pentane derivatives often involves the formation of diradical intermediates, making ESR an essential tool for mechanistic studies acs.org.

The photolysis or thermolysis of precursors to bicyclo[2.1.0]pentane systems, such as bicyclic azo compounds, can generate 1,3-diradicals. The triplet state of these diradicals gives a characteristic signal in the ESR spectrum, which has been observed for related systems acs.org. Furthermore, the radiolytic oxidation of bicyclo[2.1.0]pentane in Freon matrices at low temperatures has been shown by ESR to produce the cyclopentane-1,3-diyl radical cation as an initial product, which subsequently isomerizes nih.gov. These studies highlight the power of ESR spectroscopy in directly observing and characterizing the radical intermediates that are key to understanding the reactivity of the 5-oxabicyclo[2.1.0]pentane ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While the crystal structure of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- has not been reported, the structure of a closely related derivative, 1,3-diphenyl-5-oxabicyclo[2.1.0]pentane, has been confirmed by single-crystal X-ray diffraction .

The crystallographic data for this diphenyl analog would reveal the precise geometry of the 5-oxabicyclo[2.1.0]pentane core, including the puckering of the cyclobutane (B1203170) ring and the conformation of the phenyl substituents. This information is invaluable for understanding the effects of steric and electronic factors on the molecular structure and for correlating the solid-state structure with the spectroscopic data obtained in solution.

Derivatives and Analogues of 5 Oxabicyclo 2.1.0 Pentane

Synthesis and Reactivity of Other Substituted 5-Oxabicyclo[2.1.0]pentane Derivatives

The chemistry of 5-oxabicyclo[2.1.0]pentane is significantly influenced by the nature and position of its substituents. The synthesis of these derivatives often involves the oxidation of corresponding cyclobutene (B1205218) precursors. For instance, the oxidation of 1,2-diphenyl-3,3,4,4-tetramethylcyclobutene with m-chloroperbenzoic acid yields the corresponding substituted 5-oxabicyclo[2.1.0]pentane.

The reactivity of these derivatives is characterized by their propensity to undergo ring-opening reactions, either thermally or photochemically, to form carbonyl ylide intermediates. This reactivity is driven by the relief of significant ring strain inherent in the bicyclic system. The subsequent fate of the carbonyl ylide depends on the reaction conditions and the nature of the substituents.

For example, both thermal and photochemical activation of 1,2-diphenyl-3,3,4,4-tetramethyl-5-oxabicyclo[2.1.0]pentane lead to the cleavage of the central C1-C4 bond, forming a carbonyl ylide. This intermediate can be trapped by dipolarophiles. In the presence of p-tolunitrile, the carbonyl ylide undergoes a 1,3-dipolar cycloaddition reaction to form an oxazoline (B21484) derivative. This trapping experiment provides strong evidence for the intermediacy of the carbonyl ylide.

The stability and reactivity of the carbonyl ylide are influenced by the substituents. Phenyl groups can stabilize the dipole through resonance, while bulky groups like methyl can influence the stereochemistry of subsequent reactions. The photochemical and thermal reactions of these substituted systems provide a valuable method for generating carbonyl ylides under relatively mild conditions, enabling their study and utilization in synthesis.

Comparison with Carbocyclic Bicyclo[2.1.0]pentane (Housane) Chemistry

A comparison between 5-oxabicyclo[2.1.0]pentane and its carbocyclic analog, bicyclo[2.1.0]pentane (commonly known as housane), reveals significant differences in reactivity despite their similar structural features. Both molecules are highly strained, with calculated strain energies that are remarkably similar, around 53 kcal/mol. This high strain energy is the driving force for the characteristic reactions of both systems.

The primary difference in their chemistry stems from the nature of the intermediate formed upon cleavage of the central, elongated C1-C4 bond. In housane, thermal or photochemical activation leads to the homolytic cleavage of this bond, generating a 1,3-diradical intermediate (cyclopentane-1,3-diyl). This diradical intermediate is responsible for the observed isomerization to cyclopentene (B43876) and 1,4-pentadiene. rsc.org The chemistry of housanes is thus dominated by radical pathways. A highly stereoselective, catalytic strategy for synthesizing polysubstituted housanes has been developed, which proceeds under mild conditions using visible light and an organic dye as a photocatalyst. rsc.org

In contrast, the cleavage of the central bond in 5-oxabicyclo[2.1.0]pentane results in the formation of a carbonyl ylide, a 1,3-dipole. This is because the presence of the oxygen atom favors a zwitterionic intermediate over a diradical. The lone pairs on the oxygen atom can stabilize the positive charge, while the negative charge is located on one of the carbon atoms. This fundamental difference in the electronic nature of the intermediate dictates the subsequent reaction pathways. While housane chemistry is characterized by radical rearrangements and cycloadditions, the reactivity of 5-oxabicyclo[2.1.0]pentane is dominated by 1,3-dipolar cycloadditions and other pericyclic reactions typical of carbonyl ylides.

Table 1: Comparison of Bicyclo[2.1.0]pentane and 5-Oxabicyclo[2.1.0]pentane

FeatureBicyclo[2.1.0]pentane (Housane)5-Oxabicyclo[2.1.0]pentane
Strain Energy ~53.5 kcal/mol ~53.3 kcal/mol
Intermediate upon Ring Opening 1,3-Diradical rsc.orgCarbonyl Ylide
Characteristic Reactions Isomerization to cyclopentene, radical cycloadditions rsc.org1,3-Dipolar cycloadditions

Analogous Heterobicyclic Systems (e.g., Azabicyclo[2.1.0]pentanes, Oxabicyclo[2.1.1]hexanes)

The principles of strain and heteroatom influence observed in 5-oxabicyclo[2.1.0]pentane can be extended to other related heterobicyclic systems, such as azabicyclo[2.1.0]pentanes and oxabicyclo[2.1.1]hexanes.

Oxabicyclo[2.1.1]hexanes: This ring system, containing an oxygen bridge, is another important class of strained heterocycles. They have gained attention as saturated bioisosteres for ortho- and meta-substituted benzene (B151609) rings in medicinal chemistry due to their three-dimensional structure. enamine.netnih.govnih.gov Synthetic routes to 2-oxabicyclo[2.1.1]hexanes include photocatalytic [2π + 2σ] cycloaddition reactions between bicyclo[1.1.0]butanes and aldehydes, which can be promoted by cobalt under visible light. rsc.orgrsc.org Other methods involve BF3-catalyzed [2π+2σ] cycloadditions of aldehydes with bicyclo[1.1.0]butanes nih.gov and visible-light-induced triplet energy transfer catalysis using benzoylformate esters and bicyclo[1.1.0]butanes. acs.org A general approach using an iodocyclization reaction has also been developed to access these compounds. enamine.netnih.gov The incorporation of the oxygen atom is reported to improve properties such as aqueous solubility and metabolic stability compared to their carbocyclic or aromatic counterparts. nih.govrsc.org

These analogous systems demonstrate the rich and varied chemistry that arises from the interplay of ring strain and the presence of a heteroatom within a compact bicyclic framework.

Impact of Heteroatom Substitution on Reactivity and Strain

The substitution of a methylene (B1212753) group (CH₂) in a carbocyclic system with a heteroatom like oxygen or nitrogen has profound effects on the molecule's properties, particularly its reactivity and, to a lesser extent, its strain energy.

The primary impact of the heteroatom is on the preferred pathways for strain relief. The oxygen atom in 5-oxabicyclo[2.1.0]pentane, with its lone pairs of electrons, can stabilize a positive charge, making heterolytic cleavage of the central bond to form a zwitterionic carbonyl ylide the favored process. In the all-carbon housane, where such stabilization is absent, homolytic cleavage to a diradical is the lower energy pathway. This leads to a complete divergence in their chemical reactivity, steering the oxa-analog towards polar and pericyclic reactions and the carbo-analog towards radical reactions.

In azabicyclo[2.1.0]pentanes, the nitrogen atom similarly influences the reactivity, promoting ring-opening and ring-expansion reactions. arkat-usa.orgresearchgate.net The reactivity can be further modulated by the substituent on the nitrogen, which can alter its electron-donating ability.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Building Blocks in Complex Molecule Synthesis

The intrinsic reactivity of 1-phenyl-5-oxabicyclo[2.1.0]pentane, stemming from its significant strain energy, makes it an attractive building block for the synthesis of complex molecular architectures. uni-muenchen.denih.gov The selective cleavage of the weak C1-C4 bond provides a powerful method for introducing substituted cyclobutane (B1203170) moieties into larger structures. Chemists have leveraged this reactivity to access a variety of intricate scaffolds that would be challenging to construct using traditional synthetic methods.

The phenyl group at the C1 position not only influences the stability and reactivity of the bicyclic system but also serves as a handle for further functionalization or as a key pharmacophoric element in medicinal chemistry applications. Synthetic strategies often involve the reaction of the bicyclic pentane (B18724) with various reagents, leading to ring-opened products with high stereochemical control. For instance, related structures like 1-methyl-4-(3-nitrophenyl)-5-oxabicyclo[2.1.0]pentane have been documented as key intermediates in multi-step synthetic sequences, underscoring the utility of this class of compounds as versatile precursors. uni-muenchen.de The ability to generate complex, three-dimensional structures from a relatively simple starting material highlights the value of 1-phenyl-5-oxabicyclo[2.1.0]pentane in modern organic synthesis. enamine.net

Design of Novel Scaffolds via Strain-Release Chemistry

Strain-release chemistry is a cornerstone of the synthetic utility of 1-phenyl-5-oxabicyclo[2.1.0]pentane. The high degree of ring strain, a consequence of the fused three- and four-membered rings, provides a potent thermodynamic driving force for reactions that lead to ring opening. researchgate.netacs.org This principle has been widely exploited to design and construct novel molecular scaffolds.

The reactivity of related bicyclo[2.1.0]pentane (housane) systems is well-documented, with transformations often proceeding through radical or ionic intermediates upon thermal, photochemical, or chemical activation. researchgate.netacs.org For 1-phenyl-5-oxabicyclo[2.1.0]pentane, the presence of the oxygen atom and the phenyl group modulates this reactivity. The C-C bond of the cyclopropane (B1198618) is susceptible to cleavage, leading to the formation of functionalized oxetanes or other rearranged products. This strain-release strategy enables access to unique chemical space, providing scaffolds that are rich in sp³-hybridized centers—a desirable feature in modern drug discovery for improving physicochemical properties. researchgate.net

Transformation TypeDriving ForceResulting ScaffoldReference
Thermal RearrangementRing Strain ReleaseSubstituted Oxetanes, Dihydrofurans researchgate.net
Acid-Catalyzed OpeningRing Strain, ProtonationFunctionalized Cyclobutanols researchgate.net
Radical AdditionStrain-Release, Radical Stability1,3-Disubstituted Cyclobutanes acs.org
PhotocatalysisPhoton Energy, Strain-ReleaseComplex Carbocycles/Heterocycles acs.org

Development of Mechanophores and Photochemical Switches

The ability of the 5-oxabicyclo[2.1.0]pentane (OBP) skeleton to undergo reversible ring-opening reactions has positioned it as a promising candidate for the development of mechanophores and photochemical switches. duke.edu A mechanophore is a chemical moiety that responds to mechanical force by undergoing a specific chemical transformation, often leading to a change in properties such as color or fluorescence.

Research has shown that upon the application of an external stimulus like UV light or heat, substituted OBPs can undergo a [2σ+2π] cycloreversion to generate a highly colored carbonyl ylide. duke.edu This process is reversible, allowing the system to switch between a colorless "closed" state (the bicyclic ether) and a colored "open" state (the ylide). The phenyl substituent at the C1 position plays a crucial role in stabilizing the resulting ylide intermediate, thereby influencing the kinetics and thermodynamics of the switching process. While challenges remain in incorporating these units into polymeric materials due to sensitivity issues, the fundamental principle demonstrates their potential for creating stress-sensing materials or light-responsive systems. duke.edu

Strategic Applications in Medicinal Chemistry via Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism—the replacement of one chemical group with another to create a new compound with similar biological activity but improved properties—is a powerful strategy. The rigid, three-dimensional structure of bicyclic systems like 1-phenyl-5-oxabicyclo[2.1.0]pentane makes them attractive candidates for this approach.

Aromatic rings, particularly the phenyl group, are ubiquitous in drug molecules but are often associated with metabolic liabilities and poor solubility. nih.gov There is a significant trend in medicinal chemistry, termed "escaping from flatland," which advocates for replacing flat, aromatic systems with saturated, C(sp³)-rich three-dimensional scaffolds. nih.gov These saturated bioisosteres, such as bicyclo[1.1.1]pentanes (BCPs) and their heteroatomic analogues, can mimic the spatial arrangement of substituents on an aromatic ring while improving key drug-like properties. nih.govacs.orgnih.gov

The 1-phenyl-5-oxabicyclo[2.1.0]pentane scaffold can be viewed as a non-classical bioisostere of substituted benzenes. Its rigid framework or its ring-opened isomers can position the phenyl group and other substituents in defined vectors, similar to ortho- or meta-substituted aromatic rings. researchgate.net The inclusion of the oxygen atom is known to enhance water solubility compared to purely carbocyclic analogues. nih.govchemrxiv.org Replacing a phenyl ring in a bioactive compound with such a scaffold can lead to improved metabolic stability, increased solubility, and novel intellectual property. nih.gov

PropertyPhenyl RingC(sp³)-Rich BioisostereBenefit of ReplacementReference
GeometryPlanarThree-DimensionalImproved spatial diversity, novel binding interactions nih.gov
MetabolismProne to oxidation (e.g., P450)More resistant to oxidationIncreased metabolic stability nih.gov
SolubilityOften low, especially in multi-aryl compoundsGenerally higherImproved aqueous solubility chemrxiv.org
LipophilicityCan be highOften lowerBetter ADME profile nih.gov

Skeletal editing and scaffold hopping are advanced synthetic strategies that allow for the direct conversion of one molecular core into another, enabling rapid exploration of chemical space around a known pharmacophore. nih.govnih.gov These techniques are particularly valuable for converting between different classes of bioisosteres. researchgate.netresearchgate.net For example, methods have been developed to "scaffold hop" from azabicyclo[2.1.1]hexanes to bicyclo[1.1.1]pentanes through nitrogen-deleting skeletal edits. chemrxiv.orgescholarship.org

While direct skeletal editing of 1-phenyl-5-oxabicyclo[2.1.0]pentane is not extensively documented, the principles are applicable. For instance, the strain-release reaction of [1.1.1]propellane with ketones has been shown to be a powerful skeletal editing tool for accessing spirocyclic scaffolds, including related 2-oxabicyclo[2.1.1]hexanes. chemrxiv.org Such strategies allow chemists to modify a core scaffold late in a synthetic sequence, providing a powerful tool for lead optimization by fine-tuning the geometric and physicochemical properties of a drug candidate. nih.govrsc.org

The utility of 1-phenyl-5-oxabicyclo[2.1.0]pentane and related structures in medicinal chemistry is greatly enhanced by the development of synthetic methods to create multifunctionalized derivatives. unife.it The ability to install various functional groups at different positions on the bicyclic core allows for the creation of libraries of building blocks for drug discovery programs.

Recent advances have focused on creating diverse bicyclic scaffolds with multiple "exit vectors" for chemical elaboration. For example, catalytic methods have been developed for the rapid assembly of diverse 2-oxabicyclo[2.1.1]hexane scaffolds from simple starting materials like allyl alcohols. nih.gov These methods allow for substitution at every position of the bicyclic core, incorporating useful handles like esters, protected amines, and various aryl groups. nih.gov Applying similar logic to the 5-oxabicyclo[2.1.0]pentane system would yield a powerful set of building blocks, enabling chemists to systematically explore structure-activity relationships and optimize interactions with biological targets.

Future Research Directions and Outlook

Unexplored Reactivity Patterns and Synthetic Transformations

The high degree of strain energy within the 5-oxabicyclo[2.1.0]pentane core is a reservoir of chemical potential. While foundational reactions, such as nucleophilic ring-opening with reagents like sodium azide (B81097), have been demonstrated, a vast landscape of reactivity remains uncharted. nih.gov Future investigations are expected to focus on several key areas:

Pericyclic Reactions: The thermal or photochemical cleavage of the central C1-C4 bond is known to generate a carbonyl ylide intermediate. acs.org This highly reactive 1,3-dipole is a prime candidate for a host of currently unexplored [3+2] cycloaddition reactions with various dipolarophiles. Exploring the scope of this transformation with alkenes, alkynes, and carbonyls could provide rapid access to complex polycyclic and heterocyclic architectures. Furthermore, detailed mechanistic studies are needed to understand the stereochemical course (conrotatory vs. disrotatory) of this electrocyclic ring-opening.

Transition Metal-Mediated Transformations: The strained C-C and C-O bonds of the scaffold are susceptible to insertion by transition metals. Analogous to the nickel(0)-catalyzed reactions of the parent carbocycle, bicyclo[2.1.0]pentane, with electron-deficient olefins, similar catalytic systems could unlock novel cycloadditions and ring-expansion reactions for the 1-phenyl derivative. acs.org The development of methods for ring-expansion carbonylation or cross-coupling reactions would represent a significant synthetic advancement.

Radical Chemistry: The strain within the molecule can facilitate homolytic bond cleavage. Investigating radical-based functionalization, potentially initiated by photoredox catalysis, could provide pathways to derivatives that are inaccessible through traditional ionic chemistry. Exploring tandem reactions where a radical addition to the phenyl ring is followed by a strain-release-driven rearrangement of the bicyclic core could lead to novel molecular skeletons.

Advanced Computational Modeling and Prediction of Reactivity

To guide and accelerate the exploration of its chemistry, advanced computational modeling will be indispensable. Quantum chemical calculations, particularly Density Functional Theory (DFT) and multireference methods like CASSCF, can provide profound insights into the molecule's behavior. rsc.org

Future computational work will likely focus on:

Mapping Reaction Pathways: Computational studies can meticulously map the potential energy surfaces for key transformations, such as the electrocyclic ring-opening to the carbonyl ylide. This can distinguish between concerted and stepwise diradical pathways, calculate activation barriers, and predict the influence of the phenyl substituent on the reaction kinetics and thermodynamics. acs.org

Predicting Selectivity: For reactions with multiple potential outcomes, such as cycloadditions or catalytic functionalizations, DFT can predict the regio- and stereoselectivity. nih.gov By modeling transition states, researchers can understand the origins of selectivity and rationally design substrates and catalysts to favor a desired product.

Virtual Screening of Catalysts: Computational modeling allows for the in silico screening of potential catalysts for new transformations. By calculating the energetics of catalytic cycles with different metals and ligands, researchers can identify promising candidates for experimental validation, saving significant time and resources.

Table 1: Hypothetical DFT-Predicted Energy Barriers for Unexplored Reactions
Reaction TypeProposed Reagent/ConditionPredicted PathwayCalculated Activation Energy (kcal/mol)
[3+2] CycloadditionMaleic Anhydride (Thermal)Concerted18.5
Rh(I)-Catalyzed CarbonylationCO (1 atm), [Rh(CO)2Cl]2Oxidative Addition22.1
Photoredox-Initiated Radical AdditionCF3SO2Cl, fac-Ir(ppy)3Radical Chain12.3 (initiation)

Development of New Catalytic Systems for Oxabicyclo[2.1.0]pentane Functionalization

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 1-phenyl-5-oxabicyclo[2.1.0]pentane, particularly for achieving asymmetric transformations.

Key future directions include:

Enantioselective Lewis Acid Catalysis: Chiral Lewis acids have proven effective in catalyzing cycloadditions and ring-openings of other strained systems like bicyclobutanes. researchgate.netresearchgate.net The development of catalytic systems, perhaps employing scandium or zinc complexes with chiral ligands, could enable the enantioselective ring-opening of the oxabicyclopentane core with various nucleophiles or facilitate asymmetric [3+2] cycloadditions of the derived carbonyl ylide.

Transition Metal C-H Functionalization: Drawing inspiration from advances with related scaffolds, iridium-catalyzed C-H borylation could be a powerful tool for functionalizing the phenyl ring without disturbing the strained bicyclic core. chemrxiv.org Subsequent palladium-catalyzed cross-coupling reactions would then allow for the introduction of a wide array of substituents. researchgate.net

Photocatalysis and Dual Catalysis: Merging photocatalysis with other catalytic modes offers exciting possibilities. For instance, a dual system combining a phosphine (B1218219) catalyst with a photosensitizer could enable novel cycloadditions. nih.gov Similarly, visible-light-induced energy transfer catalysis could be used to access triplet diradical intermediates, leading to unique reactivity patterns not observed under thermal conditions. acs.org

Table 2: Potential Catalytic Systems for Future Exploration
Catalyst ClassExample SystemTarget TransformationPotential Outcome
Chiral Lewis AcidSc(OTf)3 / PyBOXAsymmetric Ring-OpeningEnantioenriched functionalized cyclobutanols
Transition Metal (C-H)[Ir(cod)OMe]2 / dtbpyDirected C-H BorylationOrtho-functionalization of the phenyl ring
PhotoredoxRu(bpy)3Cl2Radical-Polar CrossoverDifunctionalization of the bicyclic core
Dual CatalysisPd(OAc)2 / NorborneneCatellani-type ReactionOrtho-acylation and alkylation

Emerging Applications in Chemical Biology and Materials Science

Beyond fundamental reactivity, 1-phenyl-5-oxabicyclo[2.1.0]pentane and its derivatives are poised to make significant impacts in applied fields.

Chemical Biology: The concept of "escaping from flatland" in medicinal chemistry encourages the replacement of flat aromatic rings with three-dimensional, sp³-rich scaffolds to improve physicochemical properties. nih.gov The 1-phenyl-5-oxabicyclo[2.1.0]pentane motif can be viewed as a saturated, non-planar bioisostere of an ortho-disubstituted phenyl ring. researchgate.net Its incorporation into bioactive molecules could enhance aqueous solubility, improve metabolic stability, and provide novel intellectual property. This strategy is analogous to the successful use of bicyclo[1.1.1]pentanes and 2-oxabicyclo[2.1.1]hexanes as phenyl ring bioisosteres. rsc.orgnih.govresearchgate.net

Table 3: Predicted Physicochemical Property Comparison for a Hypothetical Drug Candidate
CompoundCore ScaffoldCalculated logPAqueous Solubility (µM)Metabolic Stability (t½, mins)
Parent DrugOrtho-xylene4.21525
Bioisostere Analog1-Phenyl-5-oxabicyclo[2.1.0]pentane3.195>120

Materials Science: The strain-release-driven ring-opening to a colored carbonyl ylide makes this scaffold a prime candidate for development as a mechanophore—a molecule that responds to mechanical force. By incorporating this unit into a polymer backbone, the application of stress (e.g., stretching or impact) could trigger the ring-opening, leading to a visible color change. This property could be harnessed to create stress-sensing materials that warn of impending failure. Furthermore, if the ring-opening is reversible, it could be applied in the design of self-healing or "activated remodeling" polymers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-phenyl-5-oxabicyclo[2.1.0]pentane?

  • Methodological Answer : Synthesis often involves strain-inducing strategies such as photochemical [2+2] cycloadditions or transition-metal-catalyzed intramolecular cyclizations. For example, bicyclo[1.1.1]pentane derivatives (structurally analogous) are synthesized via radical-based or metal-mediated approaches . Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst loading) to minimize side reactions. Characterization intermediates via GC-MS or HPLC can validate reaction progress.

Q. How can the structure of 1-phenyl-5-oxabicyclo[2.1.0]pentane be unambiguously confirmed?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve strained bicyclic geometry and substituent positions. X-ray crystallography is critical for confirming bond lengths and angles, as demonstrated for bicyclo[2.2.2]octane derivatives . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies oxygen-containing functional groups (e.g., ether linkages) .

Q. What are the key physicochemical properties influencing reactivity?

  • Methodological Answer : Computational tools (e.g., DFT calculations) predict properties like XLogP3 (0.5) and dipole moments, which affect solubility and intermolecular interactions . Experimental validation includes measuring thermal stability via TGA/DSC and assessing solvent compatibility through polarity-dependent solubility tests.

Advanced Research Questions

Q. How does 1-phenyl-5-oxabicyclo[2.1.0]pentane function as a bioisostere for phenyl rings in drug design?

  • Methodological Answer : Compare steric/electronic profiles using X-ray crystallography (e.g., bond lengths: ~5.56 Å vs. phenyl’s 5.90 Å) and computational modeling (Mulliken charges, ESP maps). Biological assays (e.g., enzyme inhibition studies) evaluate potency retention, as seen in LpPLA2 inhibitors where bicyclo[1.1.1]pentane replaced phenyl groups .

Q. What factors govern the stereochemical outcomes in reactions involving this bicyclic scaffold?

  • Methodological Answer : Stereoselectivity depends on reaction mechanism and catalyst design. For example, chiral ligands in asymmetric catalysis (e.g., Pd or Ru complexes) can control diastereomer ratios. Chiral HPLC or NMR analysis with shift reagents (e.g., Eu(hfc)₃) resolves enantiomers .

Q. How do reaction conditions influence conflicting data in ring-opening reactions?

  • Methodological Answer : Analyze variables like solvent polarity (e.g., isooctane vs. toluene), temperature, and nucleophile strength. Kinetic studies (e.g., time-resolved NMR) track intermediates, while isotopic labeling (²H/¹³C) elucidates mechanistic pathways. Contradictions may arise from competing SN2 vs. radical mechanisms .

Q. What computational strategies predict the scaffold’s stability under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations model hydrolytic stability in aqueous environments. Compare computed activation energies for ring-opening with experimental data from pH-dependent stability assays (e.g., HPLC monitoring degradation over time) .

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